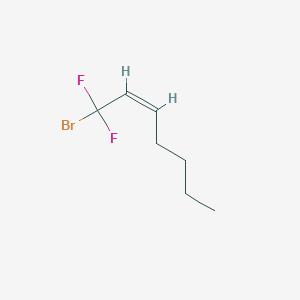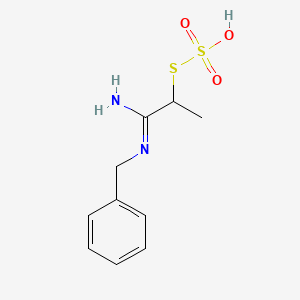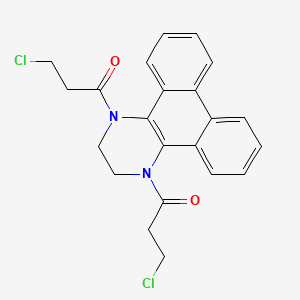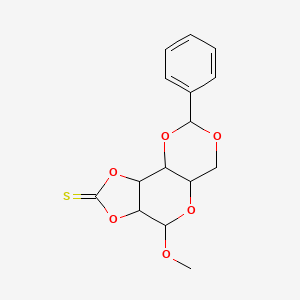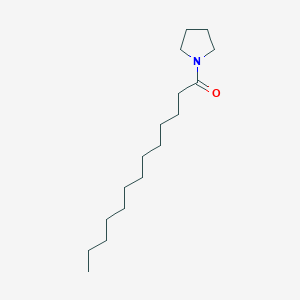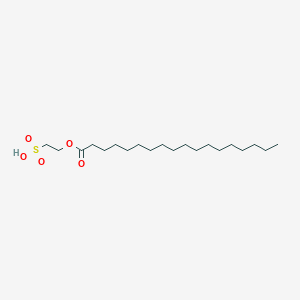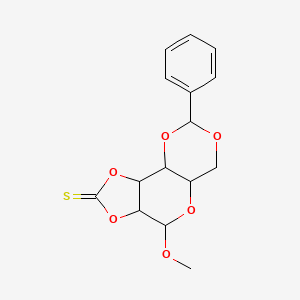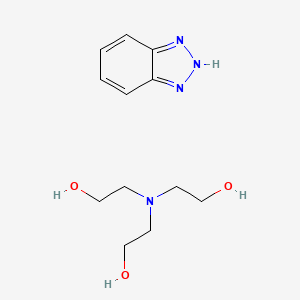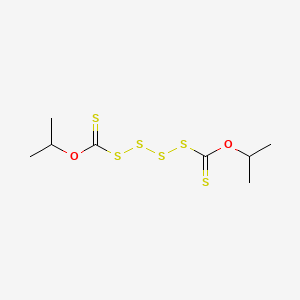
O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate: is a chemical compound with the molecular formula C~8~H~14~O~2~S~6~ Diisopropylxanthogen tetrasulfide . This compound is characterized by its unique structure, which includes multiple sulfur atoms, making it a tetrasulfane derivative. It is primarily used in the rubber industry as a vulcanization accelerator.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O1,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate typically involves the reaction of diisopropyl xanthate with sulfur. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to ensure the stability of the compound.
Solvent: Organic solvents such as toluene or dichloromethane are commonly used.
Catalysts: Catalysts like iodine or other halogens may be employed to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves:
Raw Materials: High-purity diisopropyl xanthate and elemental sulfur.
Reaction Vessels: Stainless steel reactors with temperature control systems.
Purification: The product is purified using distillation or recrystallization techniques to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: O1,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Nucleophiles like amines or alcohols are used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted xanthates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a catalyst in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Polymer Chemistry: It is employed in the synthesis of sulfur-containing polymers.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes by interacting with thiol groups.
Medicine:
Drug Development: Research is ongoing to explore its potential as a therapeutic agent due to its unique sulfur-containing structure.
Industry:
Wirkmechanismus
The mechanism of action of O1,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate involves the interaction of its sulfur atoms with various molecular targets. The compound can form disulfide bonds with thiol groups in proteins and enzymes, leading to:
Enzyme Inhibition: By forming disulfide bonds with thiol groups in enzymes, the compound can inhibit their activity.
Polymer Cross-Linking: In the rubber industry, it facilitates the formation of cross-links between polymer chains, enhancing the mechanical properties of rubber.
Vergleich Mit ähnlichen Verbindungen
Diisopropylxanthogen disulfide: Contains fewer sulfur atoms and has different reactivity.
Tetraethylthiuram disulfide: Another sulfur-containing compound used in rubber vulcanization but with a different structure.
Uniqueness: O1,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate is unique due to its tetrasulfane structure, which imparts distinct chemical properties and reactivity. Its ability to form multiple disulfide bonds makes it particularly effective in applications requiring strong sulfur-sulfur interactions.
Eigenschaften
CAS-Nummer |
69303-50-0 |
|---|---|
Molekularformel |
C8H14O2S6 |
Molekulargewicht |
334.6 g/mol |
IUPAC-Name |
O-propan-2-yl (propan-2-yloxycarbothioyltetrasulfanyl)methanethioate |
InChI |
InChI=1S/C8H14O2S6/c1-5(2)9-7(11)13-15-16-14-8(12)10-6(3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
MLJOCCOPXPSSGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=S)SSSSC(=S)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


